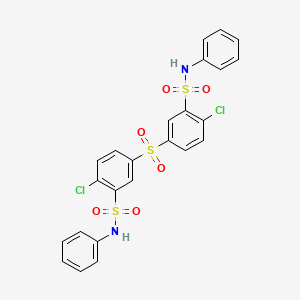![molecular formula C19H23NOS2 B4987272 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987272.png)
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide, also known as DMTBETA, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), that are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been shown to increase the levels of certain antioxidants, such as glutathione, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in lab experiments is its relatively low toxicity. It has been shown to have a low LD50 in animal studies, indicating that it is relatively safe to use. Another advantage is its wide range of potential applications, including in the treatment of pain, inflammation, and neurological disorders.
One limitation of using 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. One area of interest is its potential use as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential use in the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide and its potential side effects.
In conclusion, 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is a thioamide derivative that has been widely used in scientific research. It has anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties, making it a potential treatment for a wide range of conditions. While it has several advantages, including its low toxicity and wide range of potential applications, it also has limitations, including its limited solubility and high cost. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide can be synthesized using different methods. One common method involves the reaction of 2-acetylthiophene with 3,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenylthioethylamine to form 2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been used in various scientific research studies. It has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been found to have anticonvulsant and neuroprotective effects, making it a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-15-10-16(2)12-17(11-15)13-22-14-19(21)20-8-9-23-18-6-4-3-5-7-18/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEQRKOIALFJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NCCSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)
![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)
![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)

![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)
![3-allyl-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987246.png)
![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid](/img/structure/B4987287.png)
![3-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987288.png)